Ocifisertib

Description

Properties

IUPAC Name |

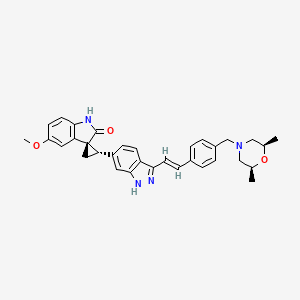

(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADASRPKWOGKCU-FVTQAUBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338806-73-7 | |

| Record name | CFI-400945 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocifisertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ocifisertib (CFI-400945): A Novel PLK4 Inhibitor for the Treatment of Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable, and highly potent inhibitor of Polo-like Kinase 4 (PLK4). Contrary to initial inquiries which may have suggested a role as a SYK inhibitor, this compound's mechanism of action is centered on the disruption of centriole duplication through the targeted inhibition of PLK4. This guide provides a comprehensive technical overview of this compound's mechanism of action in Acute Myeloid Leukemia (AML), summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the associated signaling pathways. Recent clinical investigations and a Fast Track designation by the FDA for relapsed or refractory AML underscore the potential of this novel therapeutic agent.[1]

Introduction: The Role of PLK4 in AML

Polo-like Kinase 4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle. Aberrant expression of PLK4 is a feature of various cancers, including AML, and is often associated with centrosome amplification, genomic instability, and tumor progression.[2] In the context of AML, particularly in subtypes with TP53 mutations, PLK4 has been identified as a critical vulnerability and a promising therapeutic target.[3] this compound has demonstrated potent and selective inhibition of PLK4, leading to antileukemic activity.

Mechanism of Action of this compound in AML

The primary mechanism of action of this compound in AML is the inhibition of PLK4's kinase activity. This targeted inhibition disrupts the tightly regulated process of centriole duplication, leading to a cascade of events that culminate in cancer cell death. The key downstream effects of this compound in AML cells include:

-

Dysregulation of Centriole Duplication: this compound's inhibition of PLK4 leads to faulty centriole formation, resulting in mitotic defects.

-

Induction of Genomic Instability: The mitotic errors caused by this compound treatment intensify genomic instability within the cancer cells.

-

Cell Cycle Arrest and Apoptosis: The cellular stress induced by genomic instability triggers cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[4]

-

Activation of the cGAS-STING Pathway: In TP53-mutated AML, the combined effects of histone modification and polyploidy resulting from PLK4 inhibition activate the cGAS-STING pathway, which in turn triggers an immune response against the leukemic cells.[3]

The PLK4 Signaling Pathway in AML

The following diagram illustrates the central role of PLK4 in centriole duplication and the downstream consequences of its inhibition by this compound in AML.

Caption: PLK4 signaling and the effects of this compound in AML.

Quantitative Data

Preclinical Activity of this compound

This compound has demonstrated potent inhibitory activity against PLK4 and growth inhibition across a range of cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| PLK4 Ki | 0.26 nM | Biochemical Assay | [5] |

| PLK4 IC50 | 2.8 nM | Biochemical Assay | [5] |

| PLK4 Autophosphorylation EC50 | 12.3 nM | PLK4 overexpressing cells | [5] |

| Cell Viability IC50 | 0.004 µM | HCT116+/+ (Colon) | [5] |

| 0.005 µM | A549 (Lung) | [5] | |

| 0.017 µM | Colo-205 (Colon) | [5] | |

| 0.018 µM | OVCAR-3 (Ovarian) | [5] | |

| 0.058 µM | BT-20 (Breast) | [5] | |

| 0.26 µM | Cal-51 (Breast) | [5] | |

| 0.38 µM | SW620 (Colon) | [5] | |

| 5.3 µM | SKBr-3 (Breast) | [5] |

Clinical Trial Data for this compound in AML

Preliminary data from the Phase 1b/2 TWT-202 study (NCT04730258) in patients with relapsed/refractory AML, myelodysplastic syndrome (MDS), or chronic myelomonocytic leukemia (CMML) has been reported.[2]

| Parameter | Value |

| Study Design | Open-label, multicenter, dose optimization |

| Patient Population (n=9) | 4 AML, 3 MDS, 2 CMML |

| Median Age | 69 (range 22-75) |

| Prior Therapies | Data not specified |

| Dosing Regimen | 32mg (n=5), 48mg (n=4) daily, 21 days on/7 days off |

| Dose-Limiting Toxicities (DLTs) | None reported at these doses |

| Serious Adverse Events (SAEs) >2 pts | Febrile neutropenia (6 pts), pneumonia (2 pts) |

| Efficacy | Responses seen in high-risk patients with adverse cytogenetics, including TP53 mutations |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on the effects of the PLK4 inhibitor Centrinone on AML cell lines.[4]

-

Cell Seeding: Seed AML cells (e.g., OCI-AML3) in 96-well plates at a density of 5x104 cells/well.

-

Drug Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 values.

Apoptosis Assay (Annexin V Staining)

The following is a general protocol for Annexin V staining to detect apoptosis by flow cytometry.[6][7][8][9]

-

Cell Harvesting: Collect 1-5 x 105 cells following treatment with this compound.

-

Washing: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of ~1x106 cells/mL.

-

Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V.

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Propidium Iodide (PI) Staining: Add 5 µL of PI staining solution.

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[10]

-

Cell Fixation: Harvest and wash cells, then fix in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 2 hours.

-

Washing: Centrifuge and wash the cells once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of 0.1 mg/mL PI solution containing 0.6% NP-40.

-

RNase Treatment: Add 500 µL of 2 mg/mL RNase solution, vortex gently, and incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Immunofluorescence for Centrosome Analysis

This is a general protocol for immunofluorescence staining to visualize centrosomes.[11][12][13][14][15]

-

Cell Preparation: Grow AML cells on polylysine-coated coverslips.

-

Fixation: Fix cells with ice-cold methanol at -20°C for 10 minutes.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Block with a suitable blocking buffer (e.g., 2% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI and image using a fluorescence microscope.

cGAS-STING Pathway Activation Assay

This protocol outlines a method to assess the activation of the cGAS-STING pathway by western blotting for phosphorylated STING (p-STING).[16][17][18][19]

-

Cell Lysis: Lyse this compound-treated and control AML cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STING overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Experimental Workflows

Apoptosis Assay Workflow

Caption: Workflow for assessing apoptosis using Annexin V staining.

Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of AML, particularly in high-risk populations such as those with TP53 mutations. Its mechanism of action, centered on the inhibition of PLK4 and the subsequent disruption of centriole duplication and induction of an anti-tumor immune response, offers a targeted approach to combating this aggressive hematological malignancy. The preclinical and early clinical data are encouraging, and ongoing clinical trials will further elucidate the safety and efficacy of this compound in AML. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches used to characterize its effects, serving as a valuable resource for the scientific and drug development communities.

References

- 1. targetedonc.com [targetedonc.com]

- 2. ashpublications.org [ashpublications.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Annexin V Staining Protocol [bdbiosciences.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]

- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Discovery and Development of CFI-400945: A PLK4 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Polo-like kinase 4 (PLK4) has emerged as a promising therapeutic target in oncology due to its critical role as a master regulator of centriole duplication during the cell cycle. Its aberrant expression is linked to tumorigenesis and poor prognosis in various cancers, including breast, colorectal, and lung cancer. This has spurred the development of targeted inhibitors, among which CFI-400945 stands out as a first-in-class, potent, and selective oral inhibitor of PLK4. Developed through a systematic drug discovery program, CFI-400945 has demonstrated significant antitumor activity in preclinical models and is currently under investigation in multiple clinical trials for both solid and hematological malignancies.

This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical development of CFI-400945, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of CFI-400945

The journey to identify CFI-400945 began with a systematic approach combining RNA interference (RNAi) screening and gene expression analysis in breast cancer cell lines and patient tumors to identify novel therapeutic targets. This unbiased functional screening identified PLK4 as a kinase essential for the survival of a significant subset of breast cancer cells, particularly triple-negative breast cancer (TNBC).

Following the validation of PLK4 as a promising target, a drug discovery program was initiated. The search for potent and selective inhibitors initially yielded (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which were later optimized to a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one scaffold. This new scaffold offered improved drug-like properties. Subsequent optimization of this series for potency and oral pharmacokinetic properties in rodents and dogs led to the identification of compound 48, designated CFI-400945, as a clinical candidate for cancer therapy.

Caption: Logical workflow for the discovery and development of CFI-400945.

Mechanism of Action

CFI-400945 is an ATP-competitive inhibitor that potently and selectively targets the kinase domain of PLK4. The primary function of PLK4 is to phosphorylate its substrates to initiate the formation of new centrioles, a process tightly regulated to occur only once per cell cycle. By inhibiting the enzymatic activity of PLK4, CFI-400945 disrupts this precise regulation.

The cellular consequences of PLK4 inhibition by CFI-400945 are dose-dependent, exhibiting a bimodal effect:

-

Low Concentrations: Partial inhibition of PLK4 prevents its auto-phosphorylation, a signal for its own degradation. This stabilization paradoxically leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.

-

High Concentrations: Complete inhibition of PLK4 activity blocks centriole duplication altogether.

In both scenarios, the aberrant number of centrosomes leads to catastrophic mitotic events in rapidly dividing cancer cells. These include the formation of multipolar spindles, chromosome mis-segregation, and cytokinesis failure. This severe genomic instability ultimately triggers cell cycle arrest and apoptotic cell death. While highly selective for PLK4 over other PLK family members, CFI-400945 also shows some activity against other kinases like AURKB, TRKA, TRKB, and Tie2/TEK at higher concentrations, which may contribute to its overall antitumor effect, particularly the observed cytokinesis defects.

Caption: PLK4 signaling pathway and the inhibitory action of CFI-400945.

Quantitative Data

The preclinical efficacy of CFI-400945 has been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of CFI-400945

| Kinase Target | IC50 (nM) | Ki (nM) | Selectivity Note |

| PLK4 | 2.8 | 0.26 | Primary Target |

| PLK1 | >50,000 | N/A | >17,800-fold selective vs. PLK1-3 |

| PLK2 | >50,000 | N/A | Highly selective within the PLK family |

| PLK3 | >50,000 | N/A | Highly selective within the PLK family |

| AURKB | 98 | N/A | Secondary target at higher concentrations |

Data sourced from multiple preclinical characterization studies.

Table 2: Cellular Growth Inhibition (GI50) by CFI-400945

| Cell Line | Cancer Type | PTEN Status | GI50 (nM) |

| A549 | Lung Cancer | Wild-Type | 5 |

| MDA-MB-468 | Breast Cancer (TNBC) | Null | 10 - 50 |

| MDA-MB-231 | Breast Cancer (TNBC) | Wild-Type | 10 - 50 |

| HCT116 | Colorectal Cancer | Wild-Type | ~50 |

| HCT116 PTEN-/- | Colorectal Cancer | Null | <50 |

GI50 values can vary based on assay conditions and duration (typically 5 days).

Table 3: In Vivo Antitumor Efficacy of CFI-400945 in Xenograft Models

| Model | Cancer Type | Dosing Schedule (Oral) | Outcome |

| MDA-MB-468 (PTEN-null) | Breast Cancer | 3 - 9.4 mg/kg, intermittent | Dose-dependent tumor growth inhibition. Higher sensitivity observed. |

| HCT116 (PTEN-null) | Colorectal Cancer | Intermittent | Greater tumor growth inhibition compared to PTEN wild-type. |

| Patient-Derived (TNBC, PTEN-null) | Breast Cancer | 9.4 mg/kg, intermittent | Marked tumor regression, with complete responses in 3 of 5 animals. |

| Syngeneic Lung Cancer | Lung Cancer | 7.5 mg/kg | Significant inhibition of lung tumor growth. |

Data compiled from various in vivo studies demonstrating the oral activity and tolerability of CFI-400945.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments used in the characterization of CFI-400945.

Kinase Inhibition Assay (Generic Protocol)

-

Objective: To determine the concentration of CFI-400945 required to inhibit 50% of PLK4 enzymatic activity (IC50).

-

Materials: Recombinant human PLK4 enzyme, appropriate kinase buffer, ATP, a suitable peptide substrate, and detection reagents.

-

Procedure:

-

Prepare a serial dilution of CFI-400945 in DMSO and then dilute in kinase buffer.

-

In a microplate, add the PLK4 enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell Growth Inhibition Assay (Sulforhodamine B - SRB)

-

Objective: To measure the effect of CFI-400945 on the viability and proliferation of cancer cell lines.

-

Materials: Cancer cell lines, 96-well plates, cell culture medium, CFI-400945, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.

-

Treat the cells with a serial dilution of CFI-400945 (e.g., 10 nM to 50 µM) or vehicle control.

-

Incubate the plates for a period of 5 days at 37°C and 5% CO2.

-

Fix the cells by gently removing the media and adding 50 µL of ice-cold 10% TCA to each well, followed by incubation at 4°C for 30-60 minutes.

-

Wash the plates five times with water and allow them to air-dry.

-

Stain the cellular proteins by adding 50 µL of 0.4% SRB solution in 1% acetic acid to each well and incubating for 30 minutes at room temperature.

-

Remove the unbound dye by washing the plates four times with 1% acetic acid and allow to air-dry.

-

Solubilize the bound SRB stain by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

-

Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value.

-

In Vivo Human Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy of orally administered CFI-400945 in an animal model.

-

Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

Subcutaneously implant human cancer cells (e.g., MDA-MB-468) or patient-derived tumor fragments into the flank of the mice.

-

Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomize the animals into treatment and control groups.

-

Administer CFI-400945, formulated for oral gavage, according to a predetermined dose and schedule (e.g., daily or intermittent). The control group receives the vehicle.

-

Monitor tumor volume (typically measured with calipers) and body weight regularly throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., immunohistochemistry for mitotic markers).

-

Analyze the data to determine the extent of tumor growth inhibition or regression.

-

Clinical Development

The promising preclinical activity and favorable safety profile of CFI-400945 supported its advancement into clinical trials.

-

Phase I: The first-in-human Phase I trial (NCT01954316) was a dose-escalation study in patients with advanced solid tumors. This trial established the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of CFI-400945. The RP2D was determined to be 64 mg/day, with dose-dependent neutropenia being the most common high-grade adverse event. The drug was generally well-tolerated and demonstrated a half-life of approximately 9 hours.

-

Further Studies: Following the initial Phase I study, CFI-400945 has been advanced into multiple investigator-initiated and company-sponsored trials for various malignancies, including:

-

Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it received Fast Track Designation from the FDA.

-

Metastatic Castrate-Resistant Prostate Cancer (mCRPC).

-

Advanced Triple-Negative Breast Cancer (TNBC), in combination with immunotherapy agents like durvalumab (NCT04176848).

-

These trials are designed to evaluate the efficacy of CFI-400945 as a monotherapy and in combination with other anticancer agents in specific patient populations.

Conclusion

CFI-400945 is a potent, selective, and orally bioavailable inhibitor of PLK4 that was rationally designed and developed from target identification through to clinical evaluation. Its unique mechanism of action, which induces mitotic catastrophe in cancer cells by disrupting centriole duplication, has shown significant promise in a range of preclinical cancer models, particularly those with underlying genetic defects such as PTEN deficiency. Ongoing clinical trials will further define its therapeutic potential and role in the treatment of various solid and hematological cancers, representing a novel and targeted approach to cancer therapy.

Investigating the Antineoplastic Activity of Ocifisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib (formerly CFI-400945) is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[2] Its overexpression has been observed in various cancer types and is associated with poor prognosis.[3] By selectively inhibiting PLK4, this compound disrupts mitosis, leading to mitotic defects, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its antineoplastic effects by potently and selectively inhibiting the kinase activity of PLK4.[5] This inhibition disrupts the tightly regulated process of centriole duplication, a critical step for the formation of a bipolar mitotic spindle.[2] The consequences of PLK4 inhibition in cancer cells include:

-

Dysregulated Centriole Duplication: Leading to an abnormal number of centrosomes.[4]

-

Mitotic Defects: Formation of monopolar or multipolar spindles, resulting in improper chromosome segregation.[4]

-

Cell Cycle Arrest and Apoptosis: The mitotic errors trigger cell cycle checkpoints, ultimately leading to programmed cell death.[4]

Interestingly, this compound has shown increased antitumor activity in cancer cells with PTEN deficiency.[1][2]

Preclinical Antineoplastic Activity

In Vitro Kinase Inhibitory Activity

This compound has demonstrated high potency and selectivity for PLK4 in biochemical assays. The table below summarizes its inhibitory activity against PLK4 and a panel of other kinases.

| Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| PLK4 | 0.26 | 2.8 |

| TRKA | - | 6 |

| TRKB | - | 9 |

| TIE2/TEK | - | 22 |

| AURKB/INCENP | - | 98 |

| AURKA | - | 140 |

| Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedChemExpress.[1][2] |

In Vitro Cellular Activity

The anti-proliferative effects of this compound have been evaluated in a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented in the following table.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116+/+ | Colon | 0.004 |

| A549 | Lung | 0.005 |

| Colo-205 | Colon | 0.017 |

| OVCAR-3 | Ovarian | 0.018 |

| BT-20 | Breast | 0.058 |

| Cal-51 | Breast | 0.26 |

| SW620 | Colon | 0.38 |

| SKBr-3 | Breast | 5.3 |

| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from MedChemExpress.[1][2] |

In cells overexpressing PLK4, this compound was found to inhibit the autophosphorylation of PLK4 at serine 305 with an EC₅₀ value of 12.3 nM.[1]

In Vivo Antineoplastic Efficacy

Oral administration of this compound to mice bearing human cancer xenografts resulted in significant and well-tolerated tumor growth inhibition.[1][2] A study on human AML xenografts in SCID mice demonstrated that this compound at 7.5 mg/kg daily by oral gavage led to 100% tumor growth inhibition, with 6 out of 6 mice showing tumor regression.[6] Another dosing regimen of 13.5 mg/kg orally for 2 days on/5 days off also resulted in 100% tumor growth inhibition and regression in all treated mice.[6] The maximum tolerated dose for once-daily administration in mice is estimated to be between 7.5 and 9.5 mg/kg.[1][2]

| Xenograft Model | Treatment and Dose | Outcome |

| Human AML (MV4-11) | 7.5 mg/kg, PO, daily | 100% Tumor Growth Inhibition, 6/6 regressions |

| Human AML (MV4-11) | 13.5 mg/kg, PO, 2 days on/5 days off | 100% Tumor Growth Inhibition, 6/6 regressions |

| Human Cancer Xenografts | 3.0 mg/kg and 9.4 mg/kg, PO | Significant tumor growth inhibition |

| Table 3: In vivo efficacy of this compound in xenograft models. Data sourced from MedChemExpress and a research publication.[1][2][6] |

Clinical Development

This compound is currently under investigation in several clinical trials for both solid and hematological malignancies. Notably, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Acute Myeloid Leukemia (AML).[7]

Phase 1 Study in Advanced Solid Tumors (NCT01954316)

A Phase 1 dose-escalation trial evaluated the safety and tolerability of continuous daily oral dosing of this compound in patients with advanced solid tumors.[8] Dose-limiting toxicities were observed at 96 mg and 72 mg, establishing 64 mg as the recommended Phase 2 dose.[8]

Phase 1/2 Study in Hematological Malignancies (NCT03187288 & NCT04730258)

A Phase 1 study (NCT03187288) in patients with relapsed/refractory AML and myelodysplastic syndrome (MDS) showed promising clinical activity.[9] In this study, 3 out of 9 evaluable AML patients achieved a complete remission (CR).[9] A subsequent and ongoing Phase 1b/2 study (TWT-202; NCT04730258) is further evaluating this compound as a single agent and in combination with azacitidine in patients with AML, MDS, and chronic myelomonocytic leukemia (CMML).[3][10] Preliminary results from this study have shown that this compound is generally well-tolerated, with responses observed in patients with AML, including those with TP53 mutations.[3][9]

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of this compound against PLK4 and other kinases is typically determined using a FRET-based homogeneous assay.

-

Reagents and Materials:

-

Purified recombinant human kinases (e.g., PLK4, AURKA, etc.)

-

Fluorescently labeled kinase substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the kinase, fluorescently labeled substrate, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The anti-proliferative effects of this compound on cancer cell lines can be assessed using the SRB assay.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding Tris-base solution to each well.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

-

In Vivo Human Tumor Xenograft Study (Representative Protocol)

The in vivo antitumor efficacy of this compound is evaluated using human tumor xenograft models in immunocompromised mice.

-

Animals and Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human cancer cell line (e.g., MV4-11 for AML)

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral gavage

-

Vehicle control (e.g., water)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally by gavage at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor volume using calipers (Volume = (length × width²)/2) and monitor the body weight of the mice regularly (e.g., twice weekly).

-

Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Conclusion

This compound is a promising, potent, and selective PLK4 inhibitor with demonstrated antineoplastic activity in a range of preclinical models and early-phase clinical trials. Its mechanism of action, centered on the disruption of centriole duplication and subsequent mitotic catastrophe, provides a clear rationale for its development as a cancer therapeutic. The quantitative data from in vitro and in vivo studies highlight its potential, particularly in hematological malignancies like AML. Ongoing clinical investigations will further delineate the safety and efficacy profile of this compound, both as a monotherapy and in combination with other agents, and will be crucial in determining its future role in the oncology treatment landscape.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]

- 4. CFI-400945 (this compound) | PLK4 inhibitor | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Ocifisertib (CFI-400945): A Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib (CFI-400945) is a potent and orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process in cell division. Dysregulation of PLK4 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the target selectivity profile of this compound, including its activity against its primary target and a panel of other kinases. Detailed methodologies for key experimental assays are also presented to aid researchers in their evaluation of this compound.

Target Selectivity Profile

This compound is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM in biochemical assays. The compound exhibits selectivity for PLK4 over other members of the Polo-like kinase family. While highly selective, this compound has been shown to inhibit other kinases at nanomolar concentrations. The following tables summarize the known inhibitory activities of this compound against various kinases and its anti-proliferative effects in different cancer cell lines.

Table 1: Biochemical Inhibition of Kinases by this compound

| Target Kinase | IC50 (nM) | Ki (nM) |

| PLK4 | 2.8 | 0.26 |

| TRKA | 6 | - |

| TRKB | 9 | - |

| TIE2/TEK | 22 | - |

| AURKB/INCENP | 98 | - |

| AURKA | 140 | - |

Data compiled from multiple sources.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116+/+ | Colon Cancer | 0.004 |

| A549 | Lung Cancer | 0.005 |

| Colo-205 | Colon Cancer | 0.017 |

| OVCAR-3 | Ovarian Cancer | 0.018 |

| BT-20 | Breast Cancer | 0.058 |

| Cal-51 | Breast Cancer | 0.26 |

| SW620 | Colon Cancer | 0.38 |

| SKBr-3 | Breast Cancer | 5.3 |

Data compiled from multiple sources.

Signaling Pathway

This compound exerts its primary pharmacological effect through the inhibition of the PLK4 signaling pathway, which is crucial for centriole duplication and the maintenance of genomic stability. The diagram below illustrates the central role of PLK4 in this process and its interaction with upstream and downstream signaling components.

Caption: The PLK4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide generalized methodologies for key assays used to characterize the activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare a mixture of the target kinase (e.g., recombinant human PLK4) and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ labeled kinase tracer.

-

Assay Plate Setup: Add the this compound dilutions to the wells of a microtiter plate.

-

Kinase/Antibody Addition: Add the kinase/antibody mixture to each well.

-

Tracer Addition: Add the tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Signal Detection: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the signal ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content.

Caption: General workflow for a cell-based proliferation (SRB) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

This compound (CFI-400945) is a potent and selective inhibitor of PLK4 with significant anti-proliferative activity in various cancer cell lines. Its well-characterized mechanism of action, centered on the disruption of centriole duplication, makes it a valuable tool for cancer research and a promising candidate for clinical development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

The Pharmacodynamics of Ocifisertib: A Technical Guide for Cancer Researchers

An In-depth Analysis of the First-in-Class PLK4 Inhibitor in Oncology

Introduction

Ocifisertib (formerly CFI-400945) is a pioneering, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that serves as a master regulator of centriole duplication.[1] Given the critical role of centrioles in the formation of the mitotic spindle and the maintenance of genomic stability, PLK4 has emerged as a compelling therapeutic target in oncology. Overexpression of PLK4 is observed in various malignancies, including breast and prostate cancers, and is often associated with poor prognosis.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of PLK4.[4] Its primary mechanism of action involves the disruption of the normal centriole duplication cycle. By inhibiting the kinase activity of PLK4, this compound prevents the phosphorylation of key substrates required for the formation of new centrioles. This leads to a failure in procentriole assembly, resulting in a gradual loss of centrioles in proliferating cancer cells. The depletion of centrioles causes defects in mitotic spindle formation, leading to mitotic arrest, aneuploidy, and ultimately, apoptotic cell death.[1]

Interestingly, the cellular response to this compound is dose-dependent. At low concentrations, incomplete inhibition of PLK4 can lead to centriole overduplication, resulting in centrosome amplification and multipolar spindle formation, which also culminates in mitotic catastrophe and cell death.[5] At higher, clinically relevant concentrations, this compound predominantly causes a depletion of centrioles.[5]

Quantitative Pharmacodynamic Data

The following tables summarize the key in vitro potency and cellular activity of this compound across various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| PLK4 | 2.8 |

| TRKA | 6 |

| TRKB | 9 |

| TIE2/TEK | 22 |

| AURKB/INCENP | 98 |

| AURKA | 140 |

| Data compiled from multiple sources.[4] |

Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (µM) |

| HCT116+/+ | Colon Cancer | 0.004 |

| A549 | Lung Cancer | 0.005 |

| Colo-205 | Colon Cancer | 0.017 |

| OVCAR-3 | Ovarian Cancer | 0.018 |

| BT-20 | Breast Cancer | 0.058 |

| Cal-51 | Breast Cancer | 0.26 |

| SW620 | Colon Cancer | 0.38 |

| SKBr-3 | Breast Cancer | 5.3 |

| Data compiled from multiple sources. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Viability and Growth Inhibition Assays

Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,500-6,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 50 µM) for 5 days.

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubating at 4°C for 30 minutes.

-

Washing: Wash the plates five times with water and allow them to air-dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

-

Solubilization: Solubilize the bound SRB dye by adding 100 µL of 10 mM Tris base (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.[6]

Analysis of Mitotic Defects and Centriole Number

Immunofluorescence Microscopy: This technique is used to visualize centrioles and mitotic spindles within cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours).

-

Fixation and Permeabilization: Fix the cells with ice-cold methanol and permeabilize with a solution containing Triton X-100.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a centriolar marker, such as anti-gamma-tubulin, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The number of centrioles per cell and the presence of mitotic defects (e.g., multipolar spindles, misaligned chromosomes) can then be quantified.[5]

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Harvesting and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol, typically for at least 2 hours at 4°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution, protected from light.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[2]

Apoptosis Assay

Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

References

- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

Ocifisertib: A Deep Dive into Its Induction of Apoptotic Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ocifisertib (CFI-400945) is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication. Its mechanism of action disrupts the fidelity of mitosis, leading to genomic instability and, ultimately, programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction to this compound and its Target: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in the biogenesis of centrioles, the core components of centrosomes. In many cancers, including breast, lung, and ovarian cancers, as well as acute myeloid leukemia (AML), PLK4 is overexpressed, contributing to aberrant cell division and tumor progression. This compound, an orally bioavailable small molecule, selectively inhibits PLK4's kinase activity. This inhibition disrupts the normal process of centriole duplication, leading to mitotic errors, the formation of polyploid cells, and the induction of apoptosis, making it a promising therapeutic agent in oncology.[1]

Quantitative Analysis of this compound's Anti-proliferative and Pro-apoptotic Activity

The efficacy of this compound has been demonstrated across a range of cancer cell lines, with potent growth-inhibitory effects observed at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 0.005 | [2] |

| HCT116+/+ | Colon Cancer | 0.004 | [2] |

| Colo-205 | Colon Cancer | 0.017 | [2] |

| OVCAR-3 | Ovarian Cancer | 0.018 | [2] |

| BT-20 | Breast Cancer | 0.058 | [2] |

| Cal-51 | Breast Cancer | 0.26 | [2] |

| SW620 | Colon Cancer | 0.38 | [2] |

| SKBr-3 | Breast Cancer | 5.3 | [2] |

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and varied efficacy of this compound across different cancer types.

The Intrinsic Pathway: this compound's Primary Route to Apoptosis

Current research indicates that this compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, such as the genomic instability caused by PLK4 inhibition.

A key signaling cascade implicated in this compound-induced apoptosis involves the PI3K/AKT pathway. Inhibition of PLK4 by this compound has been shown to suppress the phosphorylation of AKT, a central kinase that promotes cell survival.[3] Deactivation of AKT signaling leads to the activation of the pro-apoptotic machinery, culminating in the activation of initiator caspase-9 and executioner caspase-3.

Figure 1: this compound-induced intrinsic apoptosis pathway. this compound inhibits PLK4, leading to the deactivation of the pro-survival AKT pathway and subsequent activation of the caspase cascade.

Further evidence for the involvement of the intrinsic pathway comes from studies on other PLK4 inhibitors, which have demonstrated similar mechanisms. For instance, the PLK4 inhibitor Centrinone B has been shown to induce apoptosis in keloid fibroblasts via the caspase-9/3 pathway. This suggests a common mechanism for PLK4 inhibitors in triggering this apoptotic cascade.

Key Molecular Events in this compound-Induced Apoptosis

The commitment to apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. While direct evidence of this compound's effect on the expression of all Bcl-2 family members is still emerging, the activation of the caspase-9/3 cascade strongly implies a shift in the balance towards pro-apoptotic signals at the mitochondrial level.

A critical downstream event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Activated caspase-3 cleaves PARP, rendering it inactive and preventing DNA repair, thus ensuring the finality of the apoptotic process. The detection of cleaved PARP is a widely accepted marker of apoptosis.[4][5][6]

Figure 2: Detailed workflow of this compound-induced apoptosis. This diagram illustrates the key molecular events from initial drug treatment to the final stages of programmed cell death.

Experimental Protocols

To facilitate further research into the apoptotic mechanisms of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[7][8][9][10]

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, Bax, and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound's targeted inhibition of PLK4 represents a promising strategy for cancer therapy. Its ability to induce apoptosis, primarily through the intrinsic pathway involving the suppression of AKT signaling and the activation of the caspase-9/3 cascade, underscores its potential as a potent anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to further elucidating the molecular mechanisms of this compound and advancing its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]

- 5. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

Preclinical Profile of Ocifisertib: A PLK4 Inhibitor for Solid Tumor Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ocifisertib (CFI-400945) is a first-in-class, orally bioavailable, and potent inhibitor of Polo-like kinase 4 (PLK4).[1][2][3][4] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[2][5][6] In numerous cancer types, PLK4 is overexpressed, and its elevated expression is often associated with poor prognosis.[3][7] By inhibiting PLK4, this compound disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cancer cell death.[2][4][8] This technical guide provides a comprehensive overview of the preclinical data for this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.

Mechanism of Action: Targeting Centriole Duplication

This compound is an ATP-competitive inhibitor of PLK4.[6][9] Its primary mechanism of action involves the inhibition of PLK4's kinase activity, which is essential for the initiation of centriole duplication during the cell cycle.[6] Inhibition of PLK4 by this compound leads to a cascade of cellular events, including:

-

Dysregulated Centriole Duplication: Cancer cells treated with this compound exhibit a failure in proper centriole formation.[4]

-

Mitotic Defects: The absence of correctly formed centrosomes leads to aberrant mitotic spindle formation and subsequent errors in chromosome segregation.[4][10]

-

Cell Death: The accumulation of mitotic errors and genomic instability triggers apoptotic cell death.[4][8]

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

Quantitative In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against PLK4 and has shown significant anti-proliferative effects across a range of solid tumor cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| PLK4 | Ki | 0.26 nM | [4] |

| PLK4 | IC50 | 2.8 nM | [4] |

| PLK4 Autophosphorylation | EC50 | 12.3 nM | [4] |

| AURKA | EC50 | 510 nM | [11] |

| AURKB | EC50 | 102 nM | [11] |

| TRKA | EC50 | 84 nM | [11] |

| TRKB | EC50 | 88 nM | [11] |

| TIE2/TEK | EC50 | 117 nM | [11] |

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| A549 | Lung | 0.005 | [4] |

| HCT116+/+ | Colon | 0.004 | [4] |

| Colo-205 | Colon | 0.017 | [4] |

| SW620 | Colon | 0.38 | [4] |

| OVCAR-3 | Ovarian | 0.018 | [4] |

| BT-20 | Breast | 0.058 | [4] |

| Cal-51 | Breast | 0.26 | [4] |

| SKBr-3 | Breast | 5.3 | [4] |

In Vivo Preclinical Studies in Solid Tumors

Oral administration of this compound has been shown to significantly inhibit tumor growth in various human cancer xenograft models in mice.

Table 3: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |

| Human Cancer Xenografts | Multiple | 3.0, 9.4 mg/kg (oral) | Significant tumor growth inhibition at well-tolerated doses. | [4] |

| PTEN-deficient vs. PTEN wild-type | Colon | Not specified | Increased antitumor activity in PTEN-deficient tumors. | [4] |

| Patient-Derived Xenografts | Pancreatic | 52 mg/kg (single dose) | Reduced tumor growth and prolonged survival in 4 out of 6 models. | [12] |

| H460 and A549 | Lung | Not specified | Enhanced radiation-induced tumor growth delay. | [13] |

The maximum tolerated dose (MTD) for once-daily oral administration of this compound in mice is estimated to be between 7.5 and 9.5 mg/kg.[4]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical evaluation of this compound.

Cell Viability Assay

A common method to assess the anti-proliferative effects of this compound is the Cell Counting Kit-8 (CCK-8) assay.

Protocol Outline:

-

Cell Plating: Seed cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere for a few hours.

-

Compound Treatment: Expose the cells to a serial dilution of this compound for 72 hours.

-

Reagent Incubation: Add CCK-8 reagent to each well and incubate for 4 hours at 37°C.

-

Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

-

Analysis: Calculate the GI50 values from the dose-response curves.

Western Blotting

Western blotting is used to confirm the inhibition of PLK4 and to assess the expression of downstream signaling molecules.

Protocol Outline:

-

Cell Lysis: Treat cells with this compound for a specified duration (e.g., 4 hours), then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 10-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection reagent.

In Vivo Xenograft Studies

Patient-derived or cell-line-derived xenograft models in immunocompromised mice are used to evaluate the in vivo anti-tumor activity of this compound.

Protocol Outline:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at predetermined doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

The following diagram illustrates a typical experimental workflow for preclinical studies of this compound.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for solid tumors. Its potent and selective inhibition of PLK4 translates to significant anti-proliferative activity in a variety of cancer cell lines and robust anti-tumor efficacy in in vivo models. The observation of enhanced activity in PTEN-deficient tumors suggests a potential biomarker for patient selection.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. CFI-400945 | TargetMol [targetmol.com]

- 12. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

Understanding the Molecular Targets of Ocifisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocifisertib, also known as CFI-400945, is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[3] Aberrant expression of PLK4 is frequently observed in various cancers and is associated with tumorigenesis and poor prognosis.[1][3] this compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, making it a promising therapeutic agent for various malignancies, including breast cancer, acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS).[4][5][6] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Molecular Targets of this compound

This compound is a highly potent inhibitor of PLK4. However, it also exhibits activity against a panel of other kinases. The following tables summarize the in vitro and cellular potency of this compound against its primary and secondary targets.

In Vitro Kinase Inhibitory Activity

| Target | Kᵢ (nM) | IC₅₀ (nM) |

| PLK4 | 0.26 [1][2] | 2.8 [1][2] |

| TRKA | 6[1] | |

| TRKB | 9[1] | |

| TIE2/TEK | 22[1] | |

| AURKB/INCENP | 98[1] | |

| AURKA | 140[1] |

Table 1: In vitro inhibitory activity of this compound against various kinases. Data compiled from multiple sources.

Cellular Inhibitory Activity

| Target | EC₅₀ (nM) |

| PLK4 Autophosphorylation (S305) | 12.3 [1] |

| TRKA | 84[1] |

| TRKB | 88[1] |

| TIE2/TEK | 117[1] |

| AURKB/INCENP | 102[1] |

| AURKA | 510[1] |

Table 2: Cellular inhibitory activity of this compound. EC₅₀ values represent the effective concentration required to inhibit the target's activity by 50% in a cellular context.

Inhibitory Effects on Cancer Cell Line Growth (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116+/+ | Colon Cancer | 0.004[1] |

| A549 | Lung Cancer | 0.005[1] |

| Colo-205 | Colon Cancer | 0.017[1] |

| OVCAR-3 | Ovarian Cancer | 0.018[1] |

| BT-20 | Breast Cancer | 0.058[1] |

| Cal-51 | Breast Cancer | 0.26[1] |

| SW620 | Colon Cancer | 0.38[1] |

| SKBr-3 | Breast Cancer | 5.3[1] |

Table 3: Growth inhibitory (GI₅₀) concentrations of this compound in various human cancer cell lines.

Signaling Pathways and Mechanism of Action

PLK4 is a critical regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 in cancer cells leads to centrosome amplification, which can result in mitotic errors, aneuploidy, and genomic instability, thereby promoting tumor progression.

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the process of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PLK4 and other kinases using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

-

Reagents and Materials:

-

Recombinant human kinases (PLK4, AURKA, etc.)

-

Kinase-specific peptide substrate labeled with a FRET donor (e.g., coumarin)

-

Phospho-specific antibody labeled with a FRET acceptor (e.g., fluorescein)

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a development solution containing the phospho-specific antibody.

-

Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Measure the FRET signal using a plate reader (e.g., excitation at 400 nm, emission at 465 nm and 535 nm).

-

Calculate the ratio of acceptor to donor emission. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log concentration of this compound.

-

Conclusion

This compound is a potent inhibitor of PLK4 with demonstrated anti-cancer activity across a range of tumor types. Its primary mechanism of action involves the disruption of centriole duplication, leading to mitotic catastrophe and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this promising therapeutic agent. The provided diagrams of the signaling pathway and experimental workflow serve to visually summarize the key concepts and procedures. Further investigation into the off-target effects and potential resistance mechanisms will be crucial for the successful clinical application of this compound.

References

- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CFI-400945 free base | PLK4 inhibitor | TargetMol [targetmol.com]

Ocifisertib's Impact on Genomic Instability in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction